Phosphoric Acid Diethyl Octyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl octyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P/c1-4-7-8-9-10-11-12-16-17(13,14-5-2)15-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCSHBOAPHEPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174030 | |
| Record name | Ethyl octyl phosphate (7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20195-13-5 | |
| Record name | Phosphoric acid, diethyl octyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl octyl phosphate (7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
Phosphoric acid diethyl octyl ester is chemically identified as the diethyl ester of octyl phosphoric acid. Its key identifiers and properties are summarized below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | diethyl octyl phosphate (B84403) nih.gov |
| CAS Number | 20195-13-5 nih.gov |
| Molecular Formula | C₁₂H₂₇O₄P nih.govcymitquimica.com |
| Synonyms | Ethyl Octyl Phosphate, O,O-Diethyl O-octyl Phosphate, Octyl Diethyl Phosphate cymitquimica.com |
| InChI | InChI=1S/C12H27O4P/c1-4-7-8-9-10-11-12-16-17(13,14-5-2)15-6-3/h4-12H2,1-3H3 nih.govcymitquimica.com |
| InChIKey | AHCSHBOAPHEPDO-UHFFFAOYSA-N cymitquimica.com |
| Canonical SMILES | CCCCCCCCOP(=O)(OCC)OCC cymitquimica.com |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 266.31 g/mol nih.govscbt.com |
| Monoisotopic Mass | 266.16469634 Da nih.gov |
| XLogP3 | 3.7 nih.gov |
| Refractive Index | Data available, specific value not cited nih.gov |
| Polar Surface Area | 44.8 Ų nih.gov |
| Rotatable Bond Count | 11 nih.gov |
Synthesis and Manufacturing Processes
The synthesis of phosphoric acid esters, including the diethyl octyl ester, can be achieved through several chemical reactions. One common method involves the phosphation of alcohols. p2infohouse.org This can be accomplished using phosphating agents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid. p2infohouse.orgresearchgate.net The reaction of an alcohol with a phosphating agent typically yields a mixture of monoesters, diesters, and free phosphoric acid. p2infohouse.orgresearchgate.net
Another approach to synthesizing neutral esters of phosphoric acids involves reacting phosphorus pentoxide and phosphorus oxychloride with an appropriate alcohol. google.com For instance, n-octyl diethyl phosphonate (B1237965) can be prepared by reacting n-octane bromide with triethyl phosphite. The reaction mixture is heated, and the resulting crude product is purified by distillation under reduced pressure. google.com
The hydrolysis of phosphonates is a general method for preparing phosphonic acids. For example, dialkyl phosphonates can be hydrolyzed using concentrated hydrochloric acid at reflux. beilstein-journals.org
Applications and Industrial Uses
Phosphoric acid diethyl octyl ester and related organophosphate esters have a range of industrial and commercial applications, primarily driven by their physicochemical properties. nih.gov A significant use of OPEs is as flame retardants and plasticizers in various materials. nih.gov
Specifically, this compound is utilized as a reagent in the preparation of trialkyl phosphates and phosphorothiolate (B1257650) anticholinesterases. cymitquimica.com It is also part of a group of phosphate (B84403) derivatives that have been investigated for their ability to enhance the penetration of drugs through the skin. cymitquimica.com In a broader context, mixed decyl and octyl esters of phosphoric acid find use as lubricants and lubricant additives. nih.gov
Environmental Fate and Behavior
The widespread use of OPEs has resulted in their release into the environment through various pathways, including volatilization, leaching, and abrasion from products during their lifecycle. nih.gov Due to their physical and chemical properties, OPEs are now considered emerging pollutants and are detected in numerous environmental compartments. nih.govresearchgate.net
Their presence has been documented in surface water, wastewater, and even drinking water. mdpi.com For example, studies have found OPEs in the sludge of wastewater treatment plants. mdpi.com The distribution of OPEs in the environment can be influenced by factors such as industrial activity and seasonal variations. mdpi.com Furthermore, OPEs have been found in tree rings, which can act as passive samplers, indicating the historical and ongoing presence of these compounds in the regional environment. researchgate.net
Metabolism and Biotransformation
The metabolism of organophosphate esters is a key area of research for understanding their biological fate. Diethyl phosphate (B84403) (DEP), a related compound, is known to be a metabolite of certain organophosphorus pesticides. georganics.skmedchemexpress.com Studies on DEP have shown that it can be absorbed and may interfere with certain biological pathways. medchemexpress.com For instance, research in animal models suggests that diethyl phosphate can influence thyroid hormone-related mechanisms and affect the composition of intestinal microbiota. medchemexpress.com
Analytical Methodologies
Advanced Esterification Pathways for this compound
The synthesis of this compound, a mixed trialkyl phosphate (B84403), involves the formation of ester linkages between a phosphorus center and three alkoxy groups (two ethyl, one octyl). The primary methods for achieving this are direct esterification using a phosphorus source and alcohols, or transesterification from a parent phosphate ester.
A common route for creating mixed alkyl phosphate esters involves the sequential reaction of phosphorus oxychloride (POCl₃) with the desired alcohols. epo.org Initially, POCl₃ can be reacted with two equivalents of ethanol (B145695) to form diethyl phosphoryl chloride. This intermediate is then reacted with one equivalent of octanol (B41247) to yield the final product, this compound. Alternatively, reacting POCl₃ with one equivalent of octanol first yields octyl phosphoryl dichloride, which is then reacted with two equivalents of ethanol. Controlling the stoichiometry and reaction conditions is critical to maximize the yield of the desired mixed ester and minimize the formation of symmetric triesters like triethyl phosphate and trioctyl phosphate.
Catalytic Systems in this compound Synthesis
Catalysts are pivotal in enhancing the rate and selectivity of esterification reactions leading to this compound. In transesterification processes, where an existing phosphate ester is modified with a different alcohol, specific catalysts are essential. For instance, an improved commercial process for mixed phosphate esters involves the transesterification of a triaryl phosphate (like triphenyl phosphate) with an aliphatic alcohol, such as octanol. epo.org This reaction is effectively carried out in an anhydrous system at temperatures up to 100°C in the presence of a catalytic amount of sodium. epo.org
While not directly for the title compound, related esterification catalyst systems provide insight. Aryloxy-based phosphoric acid catalysts have been developed for the esterification of carboxylic acids, demonstrating the utility of organophosphorus compounds themselves as catalysts in ester formation. google.com For the synthesis of related phosphonates, the Michaelis-Arbuzov reaction can be catalyzed by nickel catalysts when less reactive aryl halides are used as precursors. researchgate.net
Table 1: Catalytic Systems in Phosphate Ester Synthesis
| Catalyst Type | Precursors | Reaction Type | Key Findings |
|---|---|---|---|
| Sodium (catalytic amount) | Triaryl phosphate and Aliphatic alcohol (e.g., octanol) | Transesterification | Enables the formation of mixed alkyl aryl phosphates in an anhydrous system; serves as an improved commercial process. epo.org |
| Acid Catalysts (e.g., H₂SO₄) | Carboxylic acid and Butadiene (to form octadienyl acetate (B1210297) intermediate) | Esterification/Hydrolysis | Used in the hydrolysis step to convert octyl acetates to octanols, which are precursors for phosphate esters. google.com |
| Diaryl Phosphoric Acid | Carboxylic acid and Alcohol | Esterification | Acts as an effective organocatalyst for esterification, offering a simple and high-purity process. google.com |
Reaction Kinetics and Selectivity Control in Di-ester Formation
Achieving high selectivity for a specific mixed diester like this compound is a significant challenge in synthesis, as the reaction can yield a mixture of mono-, di-, and tri-esters. libretexts.org The kinetics of the esterification reaction are influenced by factors such as temperature, reaction time, and the ratio of reactants.
Studies on analogous phosphonic acid esterifications have shown that temperature is a critical parameter for selectivity. nih.gov For example, using triethyl orthoacetate as a reagent, reactions at 30°C selectively yield monoesters, while higher temperatures favor the formation of diesters. nih.gov This temperature-dependent selectivity arises from the stability of reaction intermediates like pyrophosphonates at different temperatures. nih.gov
In the context of producing hydroxymethyl(phenyl)phosphinic acid esters, a related process, the esterification reaction was found to follow second-order kinetics. researchgate.net The activation energy for this specific reaction was determined to be 41.57 kJ/mol, highlighting the energy barrier that must be overcome for the reaction to proceed efficiently. researchgate.net Controlling the molar ratio of the phosphorus source to the different alcohols is a primary lever for directing the outcome of the reaction and maximizing the yield of the desired asymmetric product. google.com
Table 2: Influence of Reaction Parameters on Ester Formation
| Parameter | Effect on Selectivity/Yield | Typical Conditions |
|---|---|---|
| Temperature | Can determine the final product; lower temperatures may favor monoesters, while higher temperatures favor diesters. nih.gov | Esterifications can range from 30°C to over 100°C depending on the desired outcome and reactants. google.comnih.gov |
| Reactant Molar Ratio | Crucial for controlling the degree of esterification and the ratio of mixed vs. symmetric esters. google.com | Stoichiometric control is applied based on the desired number of each ester group to be added to the phosphorus center. |
| Catalyst Concentration | Affects the reaction rate; concentration is optimized based on reactants and conditions. google.com | Typically ranges from 0.0001 to 0.1 molar for certain palladium catalysts in related ester syntheses. google.com |
Derivatization Strategies for Functional Modification
Once synthesized, this compound can serve as a scaffold for further chemical modification. These derivatization strategies are aimed at creating new molecules with altered physical, chemical, or biological properties.
Exploration of Alkylation and Arylation Reactions
Direct alkylation or arylation of a stable trialkyl phosphate ester like diethyl octyl phosphate is chemically challenging due to the stability of the phosphate ester bonds. However, related phosphorus compounds demonstrate that such transformations are feasible under specific conditions. For example, H-phosphinate esters can be directly alkylated using a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures to deprotonate the phosphorus center, followed by reaction with an electrophile like an alkyl halide. nih.gov This method has proven effective for a wide range of electrophiles, including primary alkyl chlorides and secondary alkyl iodides, providing a route to disubstituted phosphinate esters. nih.gov
This suggests a potential, though unexplored, pathway for modifying phosphate esters if a suitable reactive site can be generated on the phosphorus atom or if one of the ester groups is first cleaved to create a more reactive species.
Synthesis of Analogs for Structure-Activity Relationship Studies
The synthesis of analogs is a cornerstone of medicinal chemistry and materials science, used to establish structure-activity relationships (SAR). For this compound, which is known to be part of a group of phosphate derivatives that enhance drug penetration through the skin, creating analogs is a key strategy for optimizing this property. cymitquimica.com
Analogs can be synthesized by varying the constituent alcohol groups used in the initial esterification. For example, replacing n-octanol with other long-chain alcohols (e.g., decanol) or branched alcohols (e.g., 2-ethylhexanol) would yield analogs with different lipophilicity and steric profiles. google.comepa.gov Similarly, the ethyl groups could be replaced with other short-chain alkyl groups. A patent describes the creation of mixed esters of polyphosphoric acids by reacting phosphorus pentoxide and phosphorus oxychloride with a mixture of alcohols, such as ethanol and 2-ethylhexanol. google.com This approach directly yields a library of related analogs.
These SAR studies are critical for applications such as developing more effective flame retardants, where dialkylphosphinic acid derivatives are used, or for creating phosphoantigens for immunological research. beilstein-journals.orggoogle.com
Table 3: Examples of Phosphoric Acid Ester Analogs and Their Synthetic Routes
| Analog Type/Name | Modification from Parent Compound | Synthetic Approach | Potential Application for SAR |
|---|---|---|---|
| Octyl Diphenyl Phosphate nist.gov | Ethyl groups replaced with phenyl groups. | Reaction of octyl phosphoryl dichloride with sodium phenate, or reaction of phosphorus oxychloride with octanol and phenol. epo.org | Study the influence of aromatic vs. aliphatic groups on plasticizing or flame-retardant properties. |
| Decyl Octyl Phosphoric Acid Ester epa.gov | One ethyl group replaced with a decyl group. | Reaction of POCl₃ with one equivalent of octanol, one of decanol, and one of ethanol. | Investigate the effect of alkyl chain length on properties like skin penetration enhancement. cymitquimica.com |
| Diethyl p-nitrophenyl phosphate | Octyl group replaced with a p-nitrophenyl group. | Reacting tetraethyl pyrophosphate with p-nitrophenol. google.com | Explore electronic effects on reactivity and biological activity (e.g., as anticholinesterases). cymitquimica.com |
Industrial Process Optimization in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires significant process optimization to ensure efficiency, cost-effectiveness, and environmental sustainability. The choice of the manufacturing process for the phosphoric acid precursor itself—either the "wet process" or the "electric furnace process"—is a primary consideration, as it dictates the purity of the starting material. neonickel.com
A key innovation in the commercial production of mixed phosphate esters is the use of transesterification followed by vacuum distillation. epo.org This method avoids the aqueous workup steps of older processes, which involved washing the ester product with water and generated large quantities of salt waste. epo.org By separating the desired mixed ester from unreacted alcohols via vacuum distillation, the process becomes more efficient and environmentally benign. epo.org
Optimization also involves fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize reaction time. google.com For large-scale reactions, ensuring uniform heat distribution and efficient mixing is critical. The recovery and recycling of catalysts, where applicable, is another important economic and environmental consideration. google.com
Table 4: Industrial Process Parameters for Phosphate Ester Production
| Process Step | Parameter to Optimize | Method/Condition | Purpose of Optimization |
|---|---|---|---|
| Raw Material Selection | Purity of Phosphoric Acid/POCl₃ | Use of thermal process acid over wet process acid for higher purity applications. neonickel.com | To reduce impurities in the final product and prevent side reactions. |
| Reaction | Temperature Control | Maintaining optimal temperature (e.g., below 50-100°C depending on the specific reaction). epo.orggoogle.com | To control reaction rate and prevent decomposition or byproduct formation. |
| Reactant Feed Rate/Ratio | Precise stoichiometric control of alcohols and phosphorus source. google.com | To maximize the yield of the target asymmetric ester and minimize symmetric byproducts. | |
| Product Separation | Distillation | Use of vacuum distillation instead of aqueous washing. epo.org | To efficiently separate the product from unreacted alcohols and avoid salt waste. |
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating this compound from complex sample matrices. Both gas and liquid chromatography, especially when coupled with mass spectrometry, provide robust platforms for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile OPEs like this compound. Method development focuses on optimizing chromatographic separation and mass spectrometric detection.
A typical GC-MS method involves a capillary column, such as a DB-5MS, which is a low-polarity column suitable for a broad range of analytes. google.com The temperature program is crucial for separating the target analyte from other compounds in the mixture. A representative program might start at an initial temperature of 70°C, followed by a ramped increase to 280°C to elute the compounds based on their boiling points and polarity. google.com Helium is commonly used as the carrier gas with a constant flow rate. google.com For detection, an electron impact (EI) ion source is often employed, with the mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. google.com
The mass spectrum of this compound shows characteristic fragmentation patterns. Key mass-to-charge ratio (m/z) values can be used for identification and quantification. For instance, the main library entry for this compound in the National Institute of Standards and Technology (NIST) database indicates a top peak at m/z 155 and a second-highest peak at m/z 127. nih.gov
Table 1: Illustrative GC-MS Method Parameters for Organophosphate Ester Analysis
| Parameter | Condition |
|---|---|
| Chromatographic Column | DB-5MS, 30 m x 0.25 mm x 0.25 µm google.com |
| Injector Temperature | 250°C (Splitless mode) nih.gov |
| Oven Temperature Program | Initial 70°C, ramp at 25°C/min to 280°C, hold for 6 min google.com |
| Carrier Gas | Helium, 1-2 mL/min google.com |
| Ion Source | Electron Impact (EI) google.com |
| MS Detection Mode | Selected Ion Monitoring (SIM) google.com |
| Key Ions (m/z) for Diethyl Octyl Phosphate | 155 (Top Peak), 127 (2nd Highest) nih.gov |
For certain polar organophosphorus metabolites, derivatization may be necessary to increase volatility for GC analysis. nih.govd-nb.info This involves converting the polar analytes into less polar and more volatile derivatives, for example, through benzylation or silylation, prior to injection into the GC-MS system. nih.govd-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is advantageous for analyzing OPEs that are less volatile, thermally labile, or more polar. nih.gov This technique avoids the high temperatures of GC inlets that can cause degradation of some analytes.
LC-MS/MS methods often utilize a reversed-phase column, such as a C18 or a hydrophilic interaction liquid chromatography (HILIC) column, for separation. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like acetic or formic acid to improve peak shape and ionization efficiency. nih.govchromforum.org A gradient elution program, where the mobile phase composition is changed over time, is used to effectively separate a wide range of OPEs in a single run. nih.govnih.gov
Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of OPEs, and it can be operated in either positive or negative ion mode, depending on the specific analytes. nih.govcapes.gov.br For quantification, the multiple reaction monitoring (MRM) mode is employed, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each compound. nih.gov
Table 2: Example LC-MS/MS Parameters for OPE Analysis
| Parameter | Condition |
|---|---|
| Chromatographic Column | HILIC column nih.gov |
| Mobile Phase A | Water with 0.1% acetic acid nih.gov |
| Mobile Phase B | 1:1 Methanol:Acetonitrile nih.gov |
| Gradient Elution | A multi-step gradient from 5% to 100% Mobile Phase B nih.gov |
| Ion Source | Electrospray Ionization (ESI), positive mode nih.gov |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Ion Spray Voltage | 5000 V nih.gov |
| Source Temperature | 600°C nih.gov |
A challenge in LC-MS of phosphate-containing compounds is the potential for peak tailing due to interactions with stainless steel components in the LC system and mass spectrometer. nih.gov The use of non-volatile phosphate buffers, common in HPLC, is avoided in LC-MS. nih.gov This interaction can be mitigated by pre-treating the system with phosphoric acid or by using LC systems with bio-inert materials. nih.gov
Spectroscopic and Spectrometric Approaches for Structural Elucidation
Beyond quantification, spectroscopic and spectrometric methods are vital for the unambiguous structural confirmation of this compound, especially when analyzing complex mixtures or identifying unknown metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, providing detailed information about the molecular structure of organophosphorus compounds. acs.org Both ¹H and ³¹P NMR are particularly informative.
¹H NMR spectra can characterize the ethoxy and octyl groups of the ester. The phosphoethoxy group in similar pesticides shows characteristic methyl resonances around 1.4 ppm and methylene (B1212753) resonances around 4.2-4.4 ppm. researchgate.net ³¹P NMR provides information about the chemical environment of the phosphorus atom. The chemical shifts in ³¹P NMR are highly sensitive to the nature of the substituent groups on the phosphate core. researchgate.net
Furthermore, vicinal ³¹P-O-C-¹H coupling constants can be used for conformational analysis of acyclic organophosphate esters. cdnsciencepub.comnrcresearchpress.com These couplings can help in understanding the rotational isomerism around the P-O and O-C bonds. While direct analysis of a target compound in a complex mixture can be challenging due to overlapping signals, NMR is invaluable for characterizing pure standards and for metabolomics studies that track changes in an organism's metabolic profile after exposure to OPEs. cdnsciencepub.comnih.gov
Advanced Mass Spectrometry for Trace Analysis
For trace-level detection and confirmation, advanced mass spectrometry techniques like high-resolution mass spectrometry (HRMS) are employed. Instruments such as time-of-flight (TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, typically with errors of less than 5 ppm.
This high mass accuracy allows for the determination of the elemental composition of an unknown compound, greatly increasing confidence in its identification. For example, a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) system was used to confirm the identity of monoethylhexyl phosphate in wastewater. researchgate.net Similarly, gas chromatography coupled with TOF-MS (GC-TOF-MS) has been used for the trace analysis of organophosphate flame retardants in biological samples, offering high resolution and sensitivity. nih.gov These techniques are crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Methodologies for Matrix-Specific Extraction and Pre-concentration
Before instrumental analysis, this compound must be extracted from its sample matrix (e.g., water, soil, biological tissues) and concentrated to a level suitable for detection. The choice of extraction method depends heavily on the matrix type and the physicochemical properties of the analyte.
For liquid samples like water, solid-phase extraction (SPE) is a common and effective technique. researchgate.net Cartridges packed with a sorbent material (e.g., C18, mixed-mode cation/anion exchange) are used to retain the OPEs from the sample, which are then eluted with a small volume of an organic solvent. capes.gov.brresearchgate.net This process removes interfering matrix components and concentrates the analyte.
For solid or semi-solid samples, accelerated solvent extraction (ASE) or ultrasonic extraction may be used. google.comnih.gov ASE uses elevated temperatures and pressures to quickly and efficiently extract analytes using organic solvents like acetonitrile. nih.gov The resulting extract often requires a clean-up step, for example, using SPE, to remove co-extracted matrix components before LC-MS/MS or GC-MS analysis. nih.gov
Miniaturized extraction techniques have also been developed to reduce solvent consumption and sample volume. These include solid-phase microextraction (SPME) and various forms of liquid-phase microextraction (LPME), such as hollow-fiber LPME. nih.gov In SPME, a coated fiber is exposed to the sample, and analytes partition onto the fiber, which is then thermally desorbed in the GC inlet. nih.gov These methods are valuable for trace analysis in complex biological and environmental matrices. nih.gov
Sample Preparation for Environmental Matrices
The analysis of this compound in environmental matrices such as water, soil, and sediment requires robust sample preparation techniques to remove interfering substances and concentrate the analyte prior to instrumental analysis. The selection of an appropriate method is crucial for achieving accurate and reliable quantification.
Solid Phase Extraction (SPE) is a widely employed technique for the extraction of organophosphate esters (OPEs) from aqueous samples. The choice of sorbent material is critical for the effective retention of the target analyte. For compounds like this compound, which possesses both hydrophobic (octyl chain) and polar (phosphate ester) characteristics, various sorbent types can be utilized. Common choices include reversed-phase sorbents like C18 and polymeric sorbents. For instance, a study on the determination of 16 OPEs in human blood utilized ENVI-18 cartridges for purification, achieving average recoveries of 54.6%–104%. nih.gov While this study focused on blood, the sorbent is also applicable to water samples. Another approach for water samples involves mixed-mode liquid chromatography coupled with solid-phase extraction, which has been shown to be effective for a range of OPEs with varying polarities. capes.gov.br
For solid matrices such as soil and sediment, more rigorous extraction methods are typically required. Accelerated Solvent Extraction (ASE) is a powerful technique that uses elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from solid samples. A method developed for the analysis of 15 OPE flame retardants in soils and sediments utilized ASE, highlighting its effectiveness for these types of matrices. In addition to ASE, other techniques such as pressurized liquid extraction (PLE) and sonication are also used for extracting OPEs from solid environmental samples.
The following table summarizes common sample preparation techniques for OPEs in environmental matrices, which are applicable to the analysis of this compound.
| Matrix | Extraction Technique | Sorbent/Solvent System | Typical Recovery (%) | Instrumentation |
| Water | Solid Phase Extraction (SPE) | C18, Polymeric Sorbents | 70-120 | GC-MS, LC-MS/MS |
| Soil/Sediment | Accelerated Solvent Extraction (ASE) | Dichloromethane/Acetone | 80-110 | GC-MS |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Hexane/Ethyl Acetate | 85-115 | GC-MS |
| Soil/Sediment | Sonication | Ethyl Acetate/Hexane | 60-100 | GC-MS |
This table presents typical ranges and may vary depending on the specific OPE and laboratory conditions.
Extraction from Biological Tissues and Fluids
The analysis of this compound in biological matrices, such as blood, urine, and tissues, presents unique challenges due to the complexity of these samples and the low concentrations at which the analyte may be present. Effective extraction methods are essential to isolate the target compound from proteins, lipids, and other endogenous components that can interfere with analysis.
Liquid-Liquid Extraction (LLE) is a classical and effective method for extracting OPEs from biological fluids. A study on the determination of 16 OPEs in human blood employed a combination of LLE with acetonitrile followed by SPE for sample cleanup. nih.gov This method yielded satisfactory recoveries for most of the OPEs, demonstrating the utility of this combined approach for complex matrices. nih.gov For blood plasma, microporous membrane liquid-liquid extraction (MMLLE) has been developed to extract lipophilic compounds like OPEs. This technique has been shown to significantly reduce lipid co-extraction compared to traditional LLE. nih.gov
Solid Phase Extraction (SPE) is also extensively used for the cleanup of extracts from biological samples. For the analysis of OPE metabolites in urine, SPE with anion exchange sorbents has proven to be effective. researchgate.net A method for the simultaneous determination of 16 urinary metabolites of OPEs utilized SPE followed by UPLC-MS/MS detection, achieving good recovery rates and low detection limits. nih.gov
For tissue samples, which are more complex than biological fluids, more rigorous homogenization and extraction procedures are necessary. These often involve initial homogenization followed by LLE or SPE. The choice of extraction solvent and SPE sorbent must be carefully optimized to ensure efficient extraction of this compound while minimizing the co-extraction of interfering substances.
The table below outlines common extraction methods for OPEs from biological matrices, which can be adapted for the analysis of this compound.
| Matrix | Extraction Technique | Extraction/Elution Solvents | Typical Recovery (%) | Instrumentation |
| Blood/Plasma | Liquid-Liquid Extraction (LLE) followed by SPE | Acetonitrile, Dichloromethane | 53-126 nih.gov | HPLC-MS/MS |
| Blood/Plasma | Microporous Membrane Liquid-Liquid Extraction (MMLLE) | Hexane/Methyl tert-butyl ether | 72-83 nih.gov | GC-NPD |
| Urine | Solid Phase Extraction (SPE) | Methanol, Acetonitrile | 73-127 nih.gov | UPLC-MS/MS |
| Tissue | Homogenization followed by LLE/SPE | Ethyl Acetate, Hexane | 60-110 | GC-MS, LC-MS/MS |
This table presents typical ranges and may vary depending on the specific OPE and laboratory conditions. The recovery data for blood/plasma is for a range of OPEs as reported in the cited study. nih.gov
Elucidation of Surface Activity and Emulsification Mechanisms
This compound, a member of the phosphate ester class of compounds, exhibits significant surface-active properties, making it effective in applications requiring the management of interfaces between different phases. Its molecular structure, featuring a hydrophilic phosphate head and hydrophobic alkyl chains (two ethyl and one octyl group), underpins its function as a surfactant.
Role in Interfacial Tension Reduction
The amphiphilic nature of this compound drives its accumulation at the interface between immiscible liquids, such as oil and water. This orientation reduces the free energy of the system, thereby lowering the interfacial tension. mdpi.com As an anionic surfactant, it can integrate into phospholipid membranes, leading to a reduction in surface tension. For instance, at a concentration of 1 mM, it has been shown to reduce surface tension by 30–40%. This reduction in interfacial tension is a critical factor in the formation of emulsions, as it facilitates the dispersion of one liquid phase into another with less energy input. justia.com
Stabilization of Dispersions and Emulsions
Beyond simply reducing the energy required for emulsification, this compound plays a crucial role in the long-term stabilization of the resulting dispersions. justia.com Once droplets are formed, the ester molecules adsorb onto their surfaces, creating a protective film. This layer prevents the droplets from coalescing and the emulsion from breaking through mechanisms of steric and electrostatic repulsion. The presence of these ester derivatives can significantly reduce the viscosity of the ground material during dispersion, enabling the formulation of products with a high solids content. justia.com Furthermore, these compounds are noted for their ability to promote flocculation-free miscibility of pastes, particularly in pigment applications. justia.com
Molecular Mechanisms in Biological Systems
The surfactant properties of this compound also dictate its interactions within biological environments, particularly with cellular components like membranes and proteins.
Interactions with Biological Membranes and Proteins (e.g., membrane protein solubilization)
As an anionic surfactant, this compound can integrate into and interact with phospholipid bilayers. This interaction can lead to an increase in membrane fluidity at concentrations above 5 mM, which has the potential to disrupt the function of transmembrane proteins. This detergent-like capability allows it to be used in the solubilization of membrane proteins. The hydrophobic alkyl chains of the ester can interact with the hydrophobic regions of a protein, while the hydrophilic phosphate group interacts with the aqueous environment, effectively extracting the protein from the membrane. However, some studies on similar partially fluorinated octyl-phosphocholine surfactants have shown them to be low-invasive, suggesting they can maintain the structure of lipid/protein assemblies. nih.gov
Mechanisms in Drug Solubilization and Delivery Systems
This compound is part of a group of phosphate derivatives recognized for their ability to enhance the penetration of drugs through the skin. cymitquimica.com The mechanism behind this involves the formation of micelles. These micelles can encapsulate hydrophobic drug molecules within their core, thereby increasing the apparent solubility of poorly water-soluble drugs in aqueous formulations. This enhanced solubilization is a key factor in improving drug delivery and bioavailability.
Functional Mechanisms in Industrial Additive Applications
In industrial settings, this compound and related phosphate esters are valued for their versatility as additives, functioning as wetting agents, dispersants, and antistatic agents. justia.comgoogle.com Their effectiveness stems from their surface-active nature. As dispersants, they adsorb onto the surface of solid particles, preventing them from agglomerating and ensuring they remain evenly distributed throughout a liquid medium. justia.comyoutube.com This is particularly useful in the production of paints, inks, and coatings. justia.comgoogle.com In the context of lubricant additives, phosphate esters can act as anti-wear and extreme pressure additives by interacting with metal surfaces to form a protective film. researchgate.net
Role in Lubrication and Anti-static Formulations
The utility of this compound in both lubrication and as an anti-static agent stems from its amphiphilic nature, possessing both a polar phosphate head and non-polar alkyl chains.
As a lubricant additive, particularly in the context of anti-wear and extreme pressure applications, organophosphate esters function by forming a protective film on metal surfaces. The mechanism involves the chemical adsorption of the phosphate ester onto the metallic surface. Under conditions of high pressure and temperature at asperity contacts, the ester can decompose. This decomposition leads to the formation of a complex iron polyphosphate film. This tribochemical film is durable and possesses a lower shear strength than the base metal, thereby reducing friction and preventing direct metal-to-metal contact that leads to wear. The long alkyl chains, in this case, the octyl and ethyl groups, contribute to the solubility of the additive in the lubricant base oil and influence the physical properties of the protective film.
In its role as an anti-static agent, this compound leverages its surfactant properties. Static charge accumulation occurs on the surface of materials with low electrical conductivity. As an anionic surfactant, the phosphate ester can attract and retain moisture from the atmosphere, which increases the surface conductivity of the material. This enhanced conductivity allows for the dissipation of static charges, preventing their build-up. The molecule orients itself with the polar phosphate group interacting with the material's surface and any available moisture, while the non-polar alkyl chains extend outwards. This orientation not only facilitates charge dissipation but can also reduce friction at the surface, which is often a source of static generation.
| Property | Relevance in Lubrication & Anti-static Formulations |
| Polar Phosphate Head | Adsorption onto metal surfaces for anti-wear film formation; attraction of moisture for static dissipation. |
| Non-polar Alkyl Chains | Solubility in lubricant base oils; orientation on surfaces to reduce friction. |
| Amphiphilic Nature | Enables surfactant behavior, crucial for both lubrication and anti-static properties. |
| Thermal Decomposition | Forms protective polyphosphate films under high-pressure conditions in lubrication. |
Mechanism of Action as a Flame Retardant (e.g., char formation catalysis)
Organophosphate esters with a high degree of oxygenation at the phosphorus atom, such as this compound, are known to function primarily as solid-phase flame retardants. researchgate.netnih.gov Their mechanism of action is centered on the promotion of char formation during the combustion of a polymer.
When exposed to the heat of a fire, the phosphate ester decomposes to produce phosphoric acid or related acidic phosphorus species. researchgate.netnih.gov This acid acts as a catalyst in the dehydration of the polymer backbone, promoting cross-linking reactions. researchgate.net These reactions lead to the formation of a stable, insulating layer of char on the polymer's surface.
This char layer serves multiple protective functions:
Thermal Insulation: It acts as a physical barrier, insulating the underlying polymer from the heat of the flame, which in turn slows down the rate of pyrolysis. researchgate.net
Fuel Barrier: By limiting the thermal degradation of the polymer, the char layer reduces the amount of flammable volatile compounds that are released into the gas phase to fuel the fire. researchgate.net
Oxygen Barrier: The char can also limit the diffusion of oxygen to the polymer surface, further inhibiting combustion.
In some instances, a secondary gas-phase mechanism may also contribute to flame retardancy. Volatile phosphorus-containing radicals can be released during decomposition and can act as scavengers for the high-energy H• and OH• radicals that propagate the combustion reactions in the flame. mdpi.com
| Mechanistic Step | Description |
| Thermal Decomposition | This compound breaks down upon heating to form phosphoric acid. researchgate.netnih.gov |
| Catalytic Dehydration | The phosphoric acid catalyzes the removal of water from the polymer matrix. |
| Cross-linking & Charring | Dehydration leads to the formation of a cross-linked, carbonaceous char. researchgate.net |
| Insulation & Fuel Barrier | The char layer insulates the polymer and reduces the release of flammable gases. researchgate.net |
| Gas-Phase Inhibition (Secondary) | Phosphorus radicals can quench flame-propagating radicals. mdpi.com |
Functionality in Agrochemical and Textile Processing Applications
In both agrochemical and textile applications, the functionality of this compound is primarily attributed to its surfactant properties.
Agrochemical Formulations:
In agrochemical formulations, such as emulsifiable concentrates (EC) and suspension concentrates (SC), alkyl phosphate esters act as versatile adjuvants. researchgate.netmdpi.com Their roles include:
Emulsifiers: They are used to stabilize emulsions of oil-based pesticides in water. The amphiphilic nature of the molecule allows it to reside at the oil-water interface, reducing interfacial tension and preventing the coalescence of oil droplets. researchgate.net
Dispersants: In suspension concentrates, they adsorb onto the surface of solid pesticide particles, preventing them from agglomerating and settling out. The anionic phosphate head provides electrostatic repulsion between the particles. researchgate.net
Compatibility Agents: They can improve the compatibility of different components in a tank mix, for example, when applying a pesticide concurrently with a liquid fertilizer. researchgate.net
Textile Processing:
Organophosphate esters find use in various stages of textile processing, leveraging their surfactant and other chemical properties. researchgate.netresearchgate.net
Wetting Agents: Their ability to lower the surface tension of water allows for more efficient and uniform wetting of textile fibers during dyeing and finishing processes.
Antistatic Agents: As discussed previously, they help to dissipate static electricity that can accumulate on synthetic fibers, which is problematic during processing and wear.
Plasticizers: Organophosphates can be incorporated into polymers to increase their flexibility and durability, which can be a desirable property in certain textile finishes. researchgate.net
Flame Retardants: They can be applied to textiles to impart flame-retardant properties through the char formation mechanism described earlier. researchgate.netjournalijar.com
| Application | Function | Mechanism |
| Agrochemicals | Emulsifier, Dispersant, Compatibility Agent | Surfactant action, reducing interfacial tension and providing electrostatic repulsion. researchgate.net |
| Textile Processing | Wetting Agent, Antistatic Agent, Plasticizer, Flame Retardant | Surfactant properties, charge dissipation, increasing polymer flexibility, and char formation. researchgate.netresearchgate.netjournalijar.com |
Mechanisms in Separation Science (e.g., extractive metallurgy applications)
In the field of separation science, particularly in hydrometallurgy, organophosphorus compounds, including phosphate esters, are employed as extractants in solvent extraction processes for the separation and purification of metals. The mechanism of extraction is dependent on the nature of the organophosphate and the metal ion.
Organophosphorus extractants can function through two primary mechanisms:
Cation Exchange: Acidic organophosphorus extractants, which includes mono- and di-alkyl phosphoric acids, can exchange their acidic proton for a metal cation. The general reaction can be represented as: Mn+(aq) + n(RO)2POOH(org) ⇌ M(OPO(OR)2)n(org) + nH+(aq) In this mechanism, the metal ion is transferred from the aqueous phase to the organic phase, forming a neutral complex with the deprotonated extractant. The efficiency of extraction is highly dependent on the pH of the aqueous phase.
Solvation: Neutral organophosphorus extractants, such as trialkyl phosphates, extract metals through solvation. In this case, the extractant coordinates directly to the metal salt, solvating it and facilitating its transfer into the organic phase. The oxygen atom of the phosphoryl group (P=O) is the primary site of coordination with the metal ion.
| Extraction Mechanism | Description | Role of this compound (Probable) |
| Cation Exchange | Exchange of an acidic proton on the extractant for a metal cation. | Less likely as it is a triester, but could occur if hydrolysis to the di- or mono-ester takes place. |
| Solvation | Direct coordination of the phosphoryl oxygen to a metal salt, pulling it into the organic phase. | The most probable mechanism due to its trialkyl phosphate structure. |
Global and Regional Distribution Patterns in Environmental Compartments
The distribution of OPEs in the environment is a global phenomenon, with their presence detected in various matrices across different regions. The patterns of distribution are influenced by usage, disposal, and environmental transport processes.
Organophosphate esters can be transported over long distances in the atmosphere, existing in both the gas phase and bound to particulate matter. nih.gov This atmospheric mobility contributes to their presence in remote locations, far from their original sources. nih.gov The partitioning between the gas and particulate phases is a critical factor in their atmospheric lifetime and deposition.
Deposition occurs through both dry and wet processes. Dry deposition involves the settling of aerosol particles to which OPEs are sorbed, while wet deposition involves the scavenging of these compounds from the atmosphere by precipitation. The relative importance of these deposition pathways varies depending on the specific OPE, meteorological conditions, and the characteristics of the receiving surface.
A study on the atmospheric transport of OPEs in Toronto, Canada, revealed that atmospheric deposition was a significant source of these compounds to Lake Ontario, accounting for 13% of the total loadings of six studied OPEs. epa.gov This highlights the importance of the atmosphere as a transport vector for OPEs to aquatic ecosystems. epa.gov
Due to their relatively high water solubility, OPEs are frequently detected in various aquatic environments, including surface water, groundwater, and wastewater. trb.org Their concentrations can vary widely depending on proximity to urban and industrial sources. trb.org A review of OPEs in aquatic environments reported concentrations in surface water ranging from 25 to 3671 ng/L. trb.org
Once in the aquatic environment, OPEs can partition between the water column and sediment. trb.org The extent of this partitioning is influenced by the compound's hydrophobicity, with more hydrophobic OPEs showing a greater affinity for sediment. trb.org Chlorinated OPEs, being more hydrophilic, tend to remain in the water phase. trb.org Sediments can act as a long-term sink for OPEs, leading to their accumulation over time. trb.org
The contamination of aquatic systems is a significant concern due to the potential for exposure of aquatic organisms and the subsequent transfer through the food web. nih.gov
The fate of OPEs in the terrestrial environment is governed by processes of sequestration and leaching. When introduced to soil, for instance through the application of biosolids or atmospheric deposition, OPEs can be adsorbed to soil organic matter. The strength of this adsorption depends on the specific OPE and the soil properties.
Leaching, the process by which these compounds are transported through the soil profile with water, is a potential pathway for the contamination of groundwater. The mobility of OPEs in soil is inversely related to their sorption affinity.
Research on the use of phosphoric acid for soil stabilization has shown that it reacts with clay minerals to form amorphous aluminum phosphate, which acts as a cementing agent. nih.gov While this research does not directly address the fate of OPEs, it provides insight into the potential interactions of phosphate compounds with soil components. nih.gov
Environmental Transformation and Degradation Pathways
The persistence of this compound and other OPEs in the environment is determined by their susceptibility to various transformation and degradation processes. These include both biological and non-biological pathways.
Microbial biodegradation is a key process in the environmental breakdown of many organic pollutants, including OPEs. nih.gov Various microorganisms, including bacteria and fungi, have been shown to degrade OPEs, using them as a source of carbon and energy. nih.gov
The rate of biodegradation can be influenced by several factors, including the chemical structure of the OPE, the environmental conditions (e.g., temperature, pH, oxygen availability), and the composition of the microbial community. Studies on the biodegradation of diethyl phthalate (B1215562), a compound with some structural similarities to the ethyl groups in this compound, have identified several bacterial strains capable of its degradation.
The degradation of OPEs often proceeds through the hydrolysis of the ester bonds, leading to the formation of dialkyl and monoalkyl phosphates, and ultimately inorganic phosphate. nih.gov For example, the biodegradation of diethyl phthalate has been shown to produce phthalic acid as a major intermediate.
Table 1: Examples of Microorganisms Involved in the Biodegradation of Phthalate Esters
| Microorganism | Degraded Compound(s) | Reference |
|---|---|---|
| Pseudomonas putida | Diethyl phthalate (DEP), Phthalic acid (PA) | |
| Rhodococcus ruber | Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Di-n-butyl phthalate (DBP) |
In addition to microbial degradation, OPEs can also be broken down through abiotic hydrolysis. This chemical reaction involves the cleavage of the ester bond by water. The rate of hydrolysis is highly dependent on the pH of the surrounding medium.
Hydrolysis can occur under acidic, neutral, and alkaline conditions, with the reaction rates varying significantly across this range. Generally, the hydrolysis of phosphate esters is catalyzed by both acids and bases.
Under acidic conditions, the hydrolysis of phosphonates, which are structurally related to OPEs, occurs in a stepwise manner. In alkaline conditions, the hydrolysis of ethyl phosphinates has been shown to be influenced by steric hindrance, with bulkier ester groups slowing the reaction rate.
The primary products of hydrolysis are the corresponding dialkyl and monoalkyl phosphate esters, along with the alcohol moiety. The stability of OPEs to hydrolysis varies depending on their specific chemical structure.
Future Directions and Research Imperatives for Phosphoric Acid Diethyl Octyl Ester
Integrated Approaches for Comprehensive Environmental and Health Risk Assessment
A holistic understanding of the risks associated with Phosphoric Acid Diethyl Octyl Ester requires an integrated approach that considers its entire life cycle, from production to disposal. Future research must move beyond isolated studies to a comprehensive framework that evaluates its environmental fate and toxicological profile in tandem.
Organophosphate esters are known to be widespread in various environmental compartments, including aquatic systems and agricultural soils. researchgate.netnih.govmdpi.com Studies have detected OPEs in aquatic products globally, raising concerns about bioaccumulation and risks to human health through dietary exposure. researchgate.net Therefore, integrated risk assessments should model the transport and transformation of DEOEP in different environmental media, such as water, soil, and air, to predict its environmental concentrations and potential for long-range transport. mdpi.com
Furthermore, these environmental models should be coupled with human exposure assessments. This involves identifying all potential exposure pathways, including ingestion of contaminated food and water, inhalation of indoor air and dust, and dermal contact. mdpi.comnih.gov By combining environmental and human exposure data, researchers can develop more accurate and realistic risk assessments. For instance, a recent study on OPEs in urban residents highlighted gender-dependent differences in exposure levels and associated health risks, underscoring the need for detailed exposure characterization. nih.gov
The following table outlines key components of an integrated risk assessment framework for DEOEP:
| Assessment Component | Research Focus | Key Parameters to Investigate |
| Environmental Fate and Transport | Modeling the distribution and persistence of DEOEP in various environmental compartments. | - Partition coefficients (e.g., Log Kow) wikipedia.org- Degradation rates (biotic and abiotic)- Potential for long-range atmospheric transport mdpi.com |
| Human Exposure Pathways | Quantifying human exposure through multiple routes. | - Concentrations in food, water, air, and dust- Dermal absorption rates tennantsdistribution.com- Biomonitoring of metabolites in human samples (e.g., urine) nih.gov |
| Ecotoxicology | Evaluating the effects on various trophic levels in aquatic and terrestrial ecosystems. | - Acute and chronic toxicity to representative organisms (algae, invertebrates, fish) nih.govplos.org- Potential for endocrine disruption- Biomagnification potential in food webs researchgate.net |
| Human Toxicology | Assessing the potential for adverse health effects in humans. | - In vitro and in vivo toxicity studies- Investigation of neurotoxicity, reproductive toxicity, and carcinogenicity nih.govoecd.org- Identification of sensitive populations (e.g., children, pregnant women) researchgate.netewg.org |
Development of Sustainable Synthesis Routes and Safer Chemical Alternatives
The current synthesis of many organophosphorus compounds can involve hazardous reagents and produce significant waste. nih.gov A key research imperative is the development of greener and more sustainable synthesis methods for this compound and its potential replacements. This includes exploring enzymatic catalysis, solvent-free reaction conditions, and the use of renewable feedstocks. Recent advancements in the selective esterification of phosphonic acids using reagents like triethyl orthoacetate demonstrate a promising path towards more environmentally friendly synthesis. nih.gov
Simultaneously, the search for safer chemical alternatives is paramount. This involves a proactive approach to chemical design, where potential hazards are considered at the molecular level. The GreenScreen® for Safer Chemicals is a tool that can be utilized to assess and benchmark chemicals based on their hazard profiles, encouraging a shift towards less hazardous substances. habitablefuture.org Research should focus on designing and evaluating alternative flame retardants and plasticizers that exhibit high performance without the persistent, bioaccumulative, and toxic characteristics associated with some OPEs.
Advanced Monitoring and Surveillance Strategies for Ubiquitous Exposure
Given the widespread use of OPEs, it is crucial to develop and implement advanced monitoring and surveillance strategies to track the presence of this compound in the environment and in human populations. mdpi.comresearchgate.net This requires the development of highly sensitive and specific analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), to detect low levels of DEOEP and its metabolites in complex matrices like water, soil, and biological samples. nih.gov
Long-term monitoring programs are essential to establish baseline levels, identify trends in environmental contamination, and assess the effectiveness of any future regulatory actions. researchgate.net These programs should encompass a wide range of geographic locations and environmental compartments to provide a comprehensive picture of DEOEP's distribution. Furthermore, human biomonitoring studies, which measure the levels of chemicals or their metabolites in human tissues and fluids, are critical for assessing population-level exposure and identifying highly exposed subgroups. nih.govewg.org
Addressing Knowledge Gaps in Long-Term Toxicological Outcomes and Synergistic Effects
While some acute toxicity data for OPEs exist, there is a significant lack of information regarding the long-term health effects of chronic, low-level exposure to compounds like this compound. researchgate.netnih.gov Future toxicological research must address these knowledge gaps by conducting long-term animal studies and epidemiological investigations to evaluate the potential for carcinogenicity, neurodevelopmental effects, and endocrine disruption. nih.govoecd.org
A critical area of investigation is the potential for synergistic effects. Humans are typically exposed to a complex mixture of chemicals, including multiple OPEs, from various sources. It is plausible that the combined effect of these chemicals could be greater than the sum of their individual effects. Therefore, studies are needed to assess the toxicological outcomes of co-exposure to DEOEP and other prevalent environmental contaminants.
Policy Implications and Regulatory Framework Refinement for Organophosphate Esters
The growing body of evidence on the environmental presence and potential toxicity of organophosphate esters necessitates a re-evaluation of current regulatory frameworks. wikipedia.orgacs.org As a class of compounds, OPEs have often been used as replacements for regulated brominated flame retardants. wikipedia.org However, concerns are rising that some OPEs may themselves pose significant risks. acs.org
Regulatory agencies, such as the U.S. Environmental Protection Agency (EPA), are already taking action on some OPEs, highlighting the need for a more comprehensive and proactive approach to managing this class of chemicals. epa.gov Future policy development should consider a class-based approach to regulating OPEs where appropriate, rather than a substance-by-substance evaluation, which can be slow and resource-intensive. This would involve grouping OPEs based on their chemical structure, properties, and toxicological profiles to streamline risk assessment and management.
Furthermore, international cooperation is essential to address the global nature of OPE pollution. mdpi.comresearchgate.net Harmonizing monitoring protocols, sharing toxicological data, and coordinating regulatory actions will be crucial for effectively managing the risks associated with this compound and other OPEs on a global scale.
The following table summarizes key policy and regulatory considerations:
| Policy Area | Key Considerations | Potential Actions |
| Chemical Regulation | Moving from a substance-by-substance to a class-based approach for OPEs. | - Grouping OPEs based on chemical and toxicological similarities.- Expediting risk assessments for high-priority OPEs. epa.gov |
| Environmental Quality Standards | Establishing or updating guidelines for DEOEP in water, soil, and air. | - Deriving predicted no-effect concentrations (PNECs) for different environmental compartments. mdpi.com |
| Food Safety | Setting maximum residue limits (MRLs) for DEOEP in food products. | - Conducting dietary exposure assessments to inform MRLs. researchgate.net |
| International Cooperation | Harmonizing global efforts to manage OPEs. | - Sharing data and research findings.- Aligning regulatory frameworks and standards. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing phosphoric acid diethyl octyl ester with high purity?
- Methodological Answer : Synthesis typically involves esterification of diethyl phosphate with octanol under controlled anhydrous conditions. Azeotropic distillation using toluene or benzene can remove water to drive the reaction to completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to separate mono- and di-ester byproducts . Purity validation should employ P NMR to confirm ester bond formation and quantify residual acids.
Q. How can thin-layer chromatography (TLC) be optimized for detecting this compound in reaction mixtures?
- Methodological Answer : Use silica gel TLC plates with a mobile phase of ethyl acetate/n-hexane (3:7 v/v). Post-development, expose the plate to bromine vapor to oxidize organophosphorus compounds, followed by spraying with FeCl₃ and 2-(o-hydroxyphenyl)benzoxazole. Fluorescent blue spots under UV light (365 nm) indicate the ester, with sensitivity down to 0.2 µg . Congo red spray can enhance contrast by producing dark blue spots against a red background.
Q. What purification strategies minimize residual phosphoric acid in synthesized diethyl octyl esters?
- Methodological Answer : Neutralize residual acid using ion-exchange resins (e.g., Amberlite IRA-400 in OH⁻ form) post-synthesis. Subsequent liquid-liquid extraction with saturated NaHCO₃ removes acidic impurities. Final vacuum distillation (80–100°C, 0.1 mmHg) isolates the ester while avoiding thermal decomposition .
Advanced Research Questions
Q. How do environmental factors influence the hydrolytic degradation pathways of this compound?
- Methodological Answer : Hydrolysis studies in buffered solutions (pH 4–9) at 25–50°C reveal pseudo-first-order kinetics. Use LC-MS to identify degradation products: diethyl phosphate and octanol under acidic conditions, or inorganic phosphate and ethylene derivatives in alkaline media. Hydrolysis rates double per 10°C temperature increase, with pH 7 showing maximal stability .
Q. What analytical techniques differentiate isomeric impurities in this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) distinguishes isomers via exact mass (<2 ppm error). Gas chromatography (GC-MS) with a DB-5MS column resolves positional isomers (e.g., 2-ethylhexyl vs. n-octyl) based on retention indices. H NMR coupling constants further confirm alkyl chain branching .
Q. How does this compound interact with lipid bilayers in membrane permeability studies?
- Methodological Answer : Incorporate the ester into liposomes (DPPC/cholesterol, 7:3 molar ratio) and monitor permeability via fluorescent dye leakage (e.g., calcein). Differential scanning calorimetry (DSC) reveals phase transition shifts, indicating ester integration into hydrophobic domains. Surface plasmon resonance (SPR) quantifies binding affinity to phospholipid monolayers .
Q. What are the neurotoxic mechanisms of this compound in in vitro models?
- Methodological Answer : Expose SH-SY5Y neuroblastoma cells to sub-cytotoxic concentrations (IC₅₀ ± SEM). Measure acetylcholinesterase (AChE) inhibition via Ellman’s assay and mitochondrial dysfunction via JC-1 staining. RNA-seq identifies upregulated oxidative stress pathways (e.g., NRF2/KEAP1), validated by qPCR and Western blot .
Methodological Considerations
- Toxicity Screening : Prioritize Ames test (OECD 471) for mutagenicity and zebrafish embryotoxicity assays (FET, OECD 236) for ecological risk assessment .
- Spectroscopic Standards : Calibrate P NMR against triphenyl phosphate (δ = −18 ppm) for quantitative analysis .
- Handling Precautions : Use nitrile gloves, fume hoods, and HEPA filters to minimize inhalation/contact risks. Decontaminate spills with 10% NaOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
